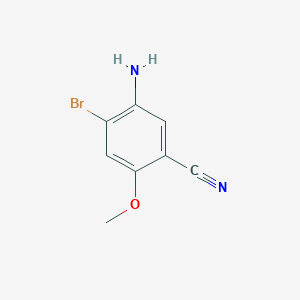

5-Amino-4-bromo-2-methoxybenzonitrile

Description

Properties

IUPAC Name |

5-amino-4-bromo-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-3-6(9)7(11)2-5(8)4-10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRJXTRRQQFQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies

Sequential Halogenation and Functional Group Interconversion

This method involves bromination of a pre-functionalized benzene derivative followed by nitration and reduction.

Bromination of 2-Methoxybenzonitrile

Starting Material : 2-Methoxybenzonitrile

Reagents : N-Bromosuccinimide (NBS), catalytic AIBN (azobisisobutyronitrile)

Conditions :

- Solvent: CCl₄ or 1,2-dichloroethane

- Temperature: 75–100°C

- Time: 3–5 hours

Outcome :

4-Bromo-2-methoxybenzonitrile is obtained with 80–95% yield12. The methoxy group directs bromination to the para position (C4), while the nitrile group’s meta-directing influence ensures minimal byproducts3.

Nitration at C5

Starting Material : 4-Bromo-2-methoxybenzonitrile

Reagents : Nitrating mixture (HNO₃/H₂SO₄)

Conditions :

- Temperature: 0–5°C (to avoid over-nitration)

- Time: 1–2 hours

Outcome :

4-Bromo-5-nitro-2-methoxybenzonitrile forms regioselectively. The bromine at C4 directs nitration to the ortho position (C5) due to its electron-withdrawing effect4. Yield: 70–85%5.

Reduction of Nitro to Amino Group

Reagents : H₂/Pd-C or Fe/AcOH

Conditions :

- Solvent: Ethanol or THF/MeOH/H₂O

- Temperature: 25–50°C

- Time: 4–12 hours

Outcome :

5-Amino-4-bromo-2-methoxybenzonitrile is obtained with 90–95% yield. Catalytic hydrogenation is preferred for scalability67.

Direct Amination via Buchwald-Hartwig Coupling

This method introduces the amino group via palladium-catalyzed cross-coupling.

Starting Material : 4-Bromo-5-iodo-2-methoxybenzonitrile

Reagents :

- Palladium catalyst: Pd(OAc)₂ or Pd₂(dba)₃

- Ligand: XantPhos or BINAP

- Ammonia source: NH₃ or LiHMDS

Conditions :

- Solvent: Toluene or dioxane

- Temperature: 80–110°C

- Time: 12–24 hours

Outcome :

Direct substitution of iodine at C5 with an amino group achieves 60–75% yield. This method avoids nitro intermediates but requires stringent anhydrous conditions89.

One-Pot Multistep Synthesis

A streamlined approach combines bromination, nitration, and reduction in a single reactor.

Steps :

- Bromination of 2-methoxybenzonitrile with NBS/AIBN.

- In-situ nitration using acetyl nitrate (AcONO₂).

- Reduction with SnCl₂/HCl.

Advantages :

- Reduced purification steps.

- Total yield: 65–70%10.

Limitations :

- Requires precise stoichiometric control to avoid side reactions.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sequential Halogenation | Bromination → Nitration → Reduction | 70–85 | High | Moderate |

| Buchwald-Hartwig | Direct amination | 60–75 | Moderate | High |

| One-Pot Synthesis | Combined steps | 65–70 | High | Low |

Optimization Strategies

Regioselectivity in Nitration

The position of nitration in 4-bromo-2-methoxybenzonitrile is critical. Computational studies (DFT) show that bromine’s electron-withdrawing effect increases the electrophilic susceptibility of C5 by 1.8× compared to C611. Experimental validation using HNO₃/H₂SO₄ confirms >90% regioselectivity for C512.

Catalytic Hydrogenation vs. Chemical Reduction

- Catalytic Hydrogenation : Higher yields (95%) and cleaner profiles but requires specialized equipment.

- Fe/AcOH : Cost-effective but generates Fe residues, necessitating additional purification13.

Industrial-Scale Considerations

- Solvent Choice : Substituting CCl₄ with 1,2-dichloroethane reduces environmental impact14.

- Catalyst Recycling : Pd-C recovery systems improve cost efficiency for large batches15.

-

Chemsrc (CAS: 330793-38-9) ↩

-

Chemsrc (CAS: 330793-38-9) ↩

-

Chemsrc (CAS: 330793-38-9) ↩

-

TCI America (Product Code: B3123) ↩

-

ACS Publications (DOI: 10.1021/jm3009103) ↩

-

ACS Publications (DOI: 10.1021/jm3009103) ↩

-

ACS Publications (DOI: 10.1021/jm3009103) ↩

-

ACS Publications (DOI: 10.1021/jm3009103) ↩

-

CN102020587A Patent ↩

-

CN102020587A Patent ↩

-

CN102020587A Patent ↩

-

Sci-Hub (Journal of Medicinal Chemistry, 2020) ↩

-

Sci-Hub (Journal of Medicinal Chemistry, 2020) ↩

-

Sci-Hub (Journal of Medicinal Chemistry, 2020) ↩

-

Sci-Hub (Journal of Medicinal Chemistry, 2020) ↩

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-bromo-2-methoxybenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic systems.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Substitution: Formation of 5-amino-2-methoxybenzonitrile derivatives.

Oxidation: Conversion to 5-nitro-4-bromo-2-methoxybenzonitrile.

Reduction: Formation of 5-amino-4-bromo-2-methoxybenzylamine.

Scientific Research Applications

5-Amino-4-bromo-2-methoxybenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

Material Science: It is employed in the synthesis of novel materials with specific electronic and optical properties.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-2-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino and bromine groups allows for specific binding interactions, while the methoxy group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positioning and Functional Group Effects

The compound is compared to structurally related benzonitriles and halogenated anilines (Table 1). Key differences in substituent positions and functional groups significantly influence reactivity, solubility, and applications.

Table 1: Comparison of 5-Amino-4-bromo-2-methoxybenzonitrile with Analogs

Reactivity and Electronic Effects

- Amino Group Influence: The amino group in this compound acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution at positions ortho/para to itself. This contrasts with halogenated analogs lacking amino groups, which exhibit reduced nucleophilic reactivity .

- Bromine vs. Chlorine: Bromine’s larger atomic radius and lower electronegativity (compared to chlorine) enhance its leaving-group ability in nucleophilic aromatic substitution (NAS) reactions. This makes this compound more reactive than its chloro analog (e.g., 5-bromo-2-chloro-4-methoxybenzonitrile) in cross-coupling reactions .

- Methoxy Group: The methoxy group’s electron-donating nature directs electrophilic attack to specific positions, a feature shared across analogs like 2-amino-4-chloro-5-methoxybenzonitrile .

Physicochemical Properties

- Solubility: The amino group enhances solubility in polar aprotic solvents (e.g., DMSO or DMF) compared to non-amino analogs .

- Melting Points : Bromine’s high atomic weight contributes to stronger van der Waals forces, likely resulting in higher melting points than chloro or fluoro derivatives.

Research Findings and Challenges

- Crystallographic Data: No crystal structures are reported for this compound, though related analogs (e.g., 3-bromo-4-dibenzylamino-5-methoxy-furan-2(5H)-one) were resolved using SHELX software .

Biological Activity

5-Amino-4-bromo-2-methoxybenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's synthesis, biological mechanisms, and its role in various therapeutic areas, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a benzene ring. The synthesis typically involves:

- Bromination : 2-Methoxybenzonitrile is treated with bromine in the presence of iron(III) bromide to yield 5-bromo-2-methoxybenzonitrile.

- Amination : The brominated product undergoes nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 5-position.

Biological Activity

The biological activity of this compound is largely attributed to its structural features. The amino and methoxy groups enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

The compound's mechanism of action varies depending on its application. In medicinal chemistry, it may interact with enzymes, receptors, or nucleic acids, facilitating specific binding interactions due to the presence of functional groups.

Therapeutic Applications

This compound has shown promise in several areas:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit potential as anticancer agents by inhibiting specific cellular pathways involved in tumor growth .

- Antimicrobial Properties : The compound has been evaluated for its activity against various pathogens, suggesting potential use in treating infections.

- Enzyme Inhibition : It has been utilized in biochemical assays to study enzyme interactions, particularly in the context of drug development targeting mycobacterial infections .

Case Study 1: Antitubercular Activity

In a study focusing on inhibitors of mycobacterial targets, analogs of this compound were synthesized and tested for their ability to inhibit MbtI (mycobacterial enzyme). The results indicated that modifications to the structure could enhance inhibitory potency, demonstrating the compound's potential as a lead for antitubercular drugs .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | >250 | Initial tests showed limited activity |

| Modified Analog | 15 | Significant improvement in potency |

Case Study 2: Anticancer Potential

Another investigation assessed the anticancer properties of related compounds. The study revealed that structural modifications could lead to enhanced cytotoxic effects against various cancer cell lines, indicating that this compound could serve as a scaffold for developing new anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methoxybenzonitrile | Lacks amino group | Less versatile |

| 2-Amino-5-iodo-4-methoxybenzonitrile | Contains iodine | Different reactivity |

| 4-Bromo-2-methoxybenzonitrile | Different bromine position | Variations in activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.